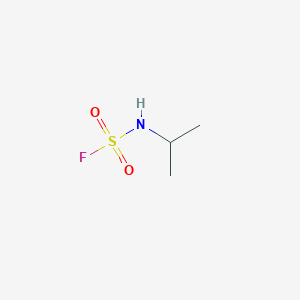

N-(propan-2-yl)sulfamoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(propan-2-yl)sulfamoyl fluoride: is a chemical compound with the molecular formula C3H8FNO2S. It has garnered attention in various fields, including medical, environmental, and industrial research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)sulfamoyl fluoride typically involves the reaction of isopropylamine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2CHNH2 + SO2F2 → (CH3)2CHNSO2F + HF

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the sulfur(VI) center, particularly with amines and alcohols, forming sulfamides or related derivatives. Key observations include:

SuFEx (Sulfur(VI) Fluoride Exchange) Reactions

N-(propan-2-yl)sulfamoyl fluoride participates in SuFEx chemistry , a versatile method for forming sulfamides or sulfamates. Key features:

-

Mechanism :

-

Experimental Conditions :

Reaction Conditions and Mechanistic Insights

Stability : The sulfamoyl fluoride group (-SO₂NH-F) is stable under mild conditions but undergoes controlled activation under specific conditions (e.g., acidic or basic environments) .

Comparative Analysis of Reaction Efficiency

Applications De Recherche Scientifique

Chemistry

-

Reagent in Organic Synthesis : N-(propan-2-yl)sulfamoyl fluoride is utilized as a reagent for synthesizing various sulfamoyl derivatives. These derivatives are important intermediates in the production of pharmaceuticals and agrochemicals.

Application Description Synthesis of Sulfamoyl Derivatives Acts as a precursor for creating functionalized sulfonamides. Electrophilic Reactions Engages in sulfur fluoride exchange reactions to form sulfamide-functionalized derivatives.

Biology

-

Enzyme Inhibition Studies : This compound has been employed to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Biological Application Mechanism Enzyme Inhibition Inhibits specific enzymes, aiding in the understanding of biochemical pathways. Chemical Probes Used to develop selective probes for studying protein interactions.

Medicine

-

Drug Discovery : Due to its ability to inhibit specific enzymes, this compound is a candidate for developing new therapeutic agents.

Medical Application Potential Benefits Antibacterial Agents Development of new antibiotics based on sulfamoyl derivatives. Anticancer Research Investigated for potential anticancer properties through enzyme inhibition.

Industry

- Production of Specialty Chemicals : This compound is used in manufacturing processes that require unique chemical properties, making it suitable for various industrial applications.

Study on Antimicrobial Efficacy

Research demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were found as low as 0.5μg/mL against resistant strains, indicating strong potential for development as antibiotic agents.

Anti-inflammatory Potential

In vitro experiments revealed that compounds derived from this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Cancer Research

A recent study assessed the effects of sulfamoyl derivatives on breast cancer cell lines, showing a dose-dependent reduction in cell viability and the induction of apoptosis markers such as caspase activation and PARP cleavage. These findings highlight the compound's potential role in cancer therapeutics.

Mécanisme D'action

The mechanism of action of N-(propan-2-yl)sulfamoyl fluoride involves its interaction with specific molecular targets, primarily enzymes. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparaison Avec Des Composés Similaires

- N-(propan-2-yl)sulfamoyl chloride

- N-(propan-2-yl)sulfamoyl bromide

- N-(propan-2-yl)sulfamoyl iodide

Comparison: N-(propan-2-yl)sulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, leading to differences in reactivity and stability. These differences make this compound particularly valuable in specific applications where its unique properties are advantageous .

Activité Biologique

N-(Propan-2-yl)sulfamoyl fluoride, a compound classified under sulfamoyl fluorides, has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms, effects on biological systems, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamoyl group attached to a propan-2-yl moiety, with fluoride as a leaving group. Its chemical structure can be represented as follows:

Where R1 is the propan-2-yl group and R2 can vary based on specific derivatives synthesized for research purposes.

Mechanisms of Biological Activity

Recent studies indicate that sulfamoyl fluorides, including this compound, exhibit unique reactivity profiles that make them suitable as chemical probes in biological systems. Their electrophilic nature allows them to selectively modify protein targets, which is crucial for understanding protein function and interactions.

1. Protein Targeting

The compound is hypothesized to act as a selective electrophilic probe due to its low intrinsic reactivity compared to other sulfur(VI) fluorides. This selectivity is advantageous for covalent modifications of proteins, potentially leading to insights into protein function and dynamics .

2. Immunomodulatory Effects

Research has shown that sulfamoyl derivatives can enhance the activation of NF-κB in immune cells. For instance, compounds structurally related to this compound have been found to stimulate the release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells upon activation with Toll-like receptor (TLR) agonists . This suggests potential applications in vaccine development and immunotherapy.

Case Studies

-

Immunostimulatory Activity :

- A study demonstrated that certain sulfamoyl compounds could significantly enhance NF-κB activity in THP-1 cells when treated with lipopolysaccharide (LPS). The compounds were evaluated for their ability to act as co-adjuvants in vaccination studies, showing improved antigen-specific antibody responses when combined with established adjuvants .

-

Chemical Probing :

- A thesis proposed a workflow for evaluating N-disubstituted sulfamoyl fluorides as chemical probes for protein modification. The study emphasizes their potential role in expanding the toolbox for covalent drugs by identifying specific protein targets through affinity chromatography-mass spectrometry .

Data Tables

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | NF-κB Activation | Enhanced cytokine release in THP-1 cells |

| 2 | Various sulfamoyl fluorides | Protein Targeting | Proposed as selective probes for protein modification |

Propriétés

IUPAC Name |

N-propan-2-ylsulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRMQZQDFNJVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.